(9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide
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Overview
Description
(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide is a synthetic organic compound characterized by its unique structure, which includes a hydrazide group linked to an octadec-9-ene chain and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide typically involves the condensation of (9E)-octadec-9-enal with (Z)-(3-nitrophenyl)hydrazine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(9E)-9-nitrooctadecenoic acid: A nitro fatty acid with similar structural features.
(E)-9-octadecenoic acid:
Uniqueness
(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide is unique due to the presence of both the nitrophenyl and hydrazide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H39N3O3 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(E)-N-[(Z)-(3-nitrophenyl)methylideneamino]octadec-9-enamide |
InChI |
InChI=1S/C25H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)27-26-22-23-18-17-19-24(21-23)28(30)31/h9-10,17-19,21-22H,2-8,11-16,20H2,1H3,(H,27,29)/b10-9+,26-22- |
InChI Key |
MTMAKIKJYDIOAT-GDCKTUOTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N/N=C\C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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